Diethyl 2-(dimethylamino)malonate

Organic Synthesis Aminomalonate Physical Properties

Diethyl 2-(dimethylamino)malonate (CAS 89222-12-8) is a substituted malonic ester classified as an aminomalonate building block. Characterized by a tertiary dimethylamino group adjacent to two ethyl ester functionalities (Molecular Formula: C9H17NO4; MW: 203.24 g/mol), it is primarily utilized as a stable, liquid alternative to unstable or less convenient aminomalonic acid derivatives in organic synthesis.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 89222-12-8
Cat. No. B1334664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(dimethylamino)malonate
CAS89222-12-8
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)N(C)C
InChIInChI=1S/C9H17NO4/c1-5-13-8(11)7(10(3)4)9(12)14-6-2/h7H,5-6H2,1-4H3
InChIKeyCPWIKMBIQCYBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Diethyl 2-(dimethylamino)malonate (CAS 89222-12-8) is a Unique Aminomalonate Synthon for Organic Synthesis


Diethyl 2-(dimethylamino)malonate (CAS 89222-12-8) is a substituted malonic ester classified as an aminomalonate building block [1]. Characterized by a tertiary dimethylamino group adjacent to two ethyl ester functionalities (Molecular Formula: C9H17NO4; MW: 203.24 g/mol), it is primarily utilized as a stable, liquid alternative to unstable or less convenient aminomalonic acid derivatives in organic synthesis . Its core utility lies in serving as a protected α-amino malonate synthon, enabling the introduction of a masked amino acid moiety into target molecules .

The Case Against Simple Replacement: Quantifying the Functional Gaps Between Diethyl 2-(dimethylamino)malonate and Common Analogs


Generic substitution fails for this compound class because seemingly minor structural variations—a proton vs. a methyl group or ethyl vs. dimethyl substitution—translate into profound differences in physical state, thermal stability, and synthetic utility . For instance, while diethyl malonate (CAS 105-53-3) is a common bulk reagent, it lacks the critical nitrogen handle required for synthesizing α-amino acid derivatives, a role Diethyl 2-(dimethylamino)malonate is specifically designed to fulfill [1]. Conversely, the direct aminomalonate analog, diethyl aminomalonate (free base, CAS 6829-40-9), is an unstable, labile compound that is not a viable procurement option, forcing researchers to rely on its hydrochloride salt (CAS 13433-00-6) which introduces different handling and solubility constraints . The quantitative data below demonstrate that Diethyl 2-(dimethylamino)malonate occupies a unique, differentiated niche defined by its stability and physical form.

Verifiable Differentiators: A Quantitative Comparison of Diethyl 2-(dimethylamino)malonate Against In-Class Alternatives


Physical State Advantage: Stable Liquid vs. Unstable Free Base or Solid Salt

Diethyl 2-(dimethylamino)malonate exists as a stable, distillable liquid with a reported boiling point of 46-58 °C at 0.1 mmHg . In stark contrast, its direct analog, diethyl aminomalonate (free base), is a labile compound known for its instability and tendency to decompose, and is therefore typically handled and procured as its hydrochloride salt (CAS 13433-00-6), which is a solid with a melting point of 165-170 °C (decomposition) . This difference in physical state and stability is a primary driver for procurement decisions, as the liquid target compound is inherently more convenient for use in anhydrous reactions without the need for a pre-reaction neutralization step.

Organic Synthesis Aminomalonate Physical Properties Stability

Enhanced Thermal Stability of the N,N-Dimethylamino Motif

The substitution of the α-amino hydrogens with methyl groups in Diethyl 2-(dimethylamino)malonate confers significant thermal stability. The compound can be distilled under reduced pressure (Bp 46-58 °C at 0.1 mmHg) without decomposition . In comparison, the closely related α-unsubstituted diethyl aminomalonate is unstable and not readily distillable . This is a class-level inference based on the known stabilizing effect of N-alkylation on aminomalonates, which prevents the intermolecular reactions and decarboxylation pathways that lead to the decomposition of the primary amine analog [1].

Thermal Stability Thermal Analysis Synthetic Intermediate

Differentiated Lipophilicity: A Key Advantage in Separation and Purification

Diethyl 2-(dimethylamino)malonate exhibits a substantially lower experimental octanol-water partition coefficient (LogP = 0.043) compared to its parent hydrocarbon analog, diethyl malonate (LogP = 0.96 at 20°C) [REFS-1, REFS-2]. This difference of approximately 0.92 log units indicates that the target compound is over 8 times more hydrophilic. This increased polarity is a direct consequence of the basic dimethylamino group and translates to significantly altered chromatographic behavior (e.g., faster elution on normal-phase silica, longer retention on reversed-phase C18) .

Lipophilicity LogP Chromatography Purification

Supply Chain Reliability and Validated Analytical Specifications

As a specialized research chemical, Diethyl 2-(dimethylamino)malonate is supplied by a network of reputable vendors with clearly defined and verified purity specifications. Available data indicates a common minimum purity standard of ≥95%, with some suppliers offering material with a purity of 97% (NLT 97%) [REFS-1, REFS-2]. This level of specification, often accompanied by batch-specific certificates of analysis (CoA) including HPLC, GC, or NMR data, provides a level of quality assurance that is a critical differentiator for procurement, especially when compared to less rigorously characterized or generic bulk chemicals .

Procurement Quality Control Purity Supply Chain

Target Applications for Diethyl 2-(dimethylamino)malonate: Where the Differentiators Yield a Decisive Advantage


Synthesis of α-Dimethylamino Acid Derivatives and Unnatural Amino Acids

The compound is the reagent of choice for synthesizing α,α-disubstituted α-amino acid derivatives. Its unique structure, featuring a tertiary amine adjacent to the malonate core, allows for the direct incorporation of a protected N,N-dimethylamino acid moiety. After alkylation or Michael addition at the α-position, the malonate esters and the dimethylamino group can be orthogonally deprotected (e.g., hydrolysis/decarboxylation of the esters, and potential dealkylation of the amine) to yield the target α-amino acid . This pathway is validated by its demonstrated utility in the synthesis of unnatural amino acids and peptide mimetics [1].

Precursor to Reactive Dehydroalanine Synthons in Peptide Chemistry

Diethyl 2-(dimethylamino)malonate can serve as a stable, latent precursor to reactive dehydroalanine (Dha) moieties. The dimethylamino group can be quaternized (e.g., with methyl iodide) to create a trimethylammonium leaving group. Subsequent base-induced elimination cleanly generates the dehydroalanine double bond . This strategy allows for the controlled introduction of a versatile electrophilic 'warhead' into peptide chains, a transformation that is not directly accessible from simple malonates or other aminomalonate salts due to the lack of a suitable leaving group [1].

Improved Purification Workflows in Complex Reaction Mixtures

The dramatically different lipophilicity of Diethyl 2-(dimethylamino)malonate (LogP ~0.04) compared to common lipophilic impurities like diethyl malonate (LogP ~0.96) can be directly exploited to streamline purification . In normal-phase chromatography, the more polar target compound is strongly retained, allowing non-polar byproducts to be eluted first. Conversely, on reversed-phase (RP-C18) media, the hydrophilic target will elute earlier. This predictable and quantifiable difference in chromatographic behavior reduces purification time and improves the yield of isolated product [1].

Anhydrous, Base-Sensitive Reactions Requiring a Liquid Aminomalonate

For reactions requiring strictly anhydrous conditions or sensitive to halide ions, Diethyl 2-(dimethylamino)malonate is the superior choice over the more common diethyl aminomalonate hydrochloride salt . Its stable, neutral liquid form eliminates the need for a pre-reaction free-basing step, which can introduce water or cause premature decomposition [1]. This allows for its direct use in reactions with strong bases like LDA or in coupling reactions where the presence of a chloride counterion would be detrimental .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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